molecular formula C8H14N2O B14549789 5-tert-butyl-3-methoxy-1H-pyrazole CAS No. 62072-15-5

5-tert-butyl-3-methoxy-1H-pyrazole

Cat. No.: B14549789
CAS No.: 62072-15-5
M. Wt: 154.21 g/mol
InChI Key: VGIGXHJPPFEZMR-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at position 5 and a methoxy group at position 2. The tert-butyl group confers steric bulk and lipophilicity, while the methoxy group provides moderate electron-donating effects. This structural combination influences the compound’s physicochemical properties, such as solubility, stability, and intermolecular interactions, making it relevant in pharmaceutical and materials chemistry. Its synthesis typically involves coupling reactions or cyclization strategies, with characterization via NMR, MS, and X-ray crystallography .

Properties

CAS No.

62072-15-5

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-3-methoxy-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11-4)10-9-6/h5H,1-4H3,(H,9,10)

InChI Key

VGIGXHJPPFEZMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-methoxy-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for 5-tert-butyl-3-methoxy-1H-pyrazole typically involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of the tert-butyl and methoxy groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include pyrazole derivatives with variations in substituent positions and functional groups. A comparative analysis is summarized in Table 1 .

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications References
5-tert-Butyl-3-methoxy-1H-pyrazole tert-butyl (C5), methoxy (C3) Methoxy, tert-butyl Intermediate in drug synthesis
[3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112) tert-butyl (benzophenone C4), methoxy (phenyl C4), amino (C3) Amino, methoxy, tert-butyl Anticancer candidate; enhanced solubility due to amino group
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole tert-butyl (C3), dihydro pyrazole Dihydro structure, benzodioxole Anticonvulsant activity
3-Amino-5-tert-butyl-1H-pyrazole tert-butyl (C5), amino (C3) Amino, tert-butyl Higher aqueous solubility
5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole tert-butyl (C3), nitro (phenyl C3) Amino, nitro, tert-butyl Structural isomer with varied H-bonding
Physicochemical and Pharmacological Differences
  • Electron-Donating vs. Hydrogen-Bonding Groups: The methoxy group in 5-tert-butyl-3-methoxy-1H-pyrazole acts as an electron donor, increasing aromatic ring stability, whereas amino groups (e.g., in 3-amino-5-tert-butyl-1H-pyrazole) enable hydrogen bonding, enhancing solubility in polar solvents . For instance, 3-amino-5-tert-butyl-1H-pyrazole (mp ~150–155°C) exhibits higher aqueous solubility than the methoxy analogue due to amine-mediated H-bonding .
  • In contrast, tert-butyl at C3 (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole) may influence ring planarity and binding to biological targets, as seen in its anticonvulsant activity .
  • Dihydro vs. Aromatic Pyrazole Cores :
    Dihydro derivatives (e.g., compound 1 in ) exhibit reduced aromaticity, altering π-π stacking interactions and bioavailability compared to fully aromatic pyrazoles.

Pharmacological Implications
  • Methoxy vs. Amino Substituents: Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration, while amino groups improve solubility for intravenous administration. This trade-off is critical in drug design .
  • Anticonvulsant vs. Anticancer Profiles : Dihydro pyrazoles (e.g., ) show anticonvulsant effects, whereas tert-butyl/methoxy combinations (e.g., SI112 ) are explored for enzyme inhibition, highlighting substituent-driven activity differences.

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